7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C17H10Cl2FN3O3 and its molecular weight is 394.18. The purity is usually 95%.
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Biological Activity
7-Chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b][1,4]oxazine core and an oxadiazole moiety. Its molecular formula is C18H14Cl2FN4O3, with a molecular weight of approximately 400.25 g/mol. The presence of chlorine and fluorine substituents is noted for enhancing biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit diverse biological activities, particularly in anticancer research. The specific compound under discussion has been evaluated against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
PC-3 (Prostate Cancer) | 0.67 | |
HCT-116 (Colon Cancer) | 0.80 | |
ACHN (Renal Cancer) | 0.87 | |
MDA-MB-435 (Melanoma) | 6.82 | |
T-47D (Breast Cancer) | 34.27 |
These findings suggest that the compound exhibits potent cytotoxicity against multiple cancer types, indicating its potential as a therapeutic agent.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on:
- Histone Deacetylases (HDACs) : Implicated in cancer cell proliferation and survival.
- Carbonic Anhydrase (CA) : Involved in pH regulation within tumors.
- Sirtuin 2 : Associated with cellular stress responses and metabolic regulation.
The structural features of the compound facilitate binding to these targets, enhancing its anticancer efficacy.
Study on Antiproliferative Effects
In a recent study published in PubMed Central, various derivatives of oxadiazole were synthesized and tested for their antiproliferative activities. The compound demonstrated significant inhibition rates across several cancer cell lines, particularly against prostate and colon cancers .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins such as HDACs and CA. These studies revealed promising binding energies, suggesting that the compound can effectively interact with these targets at the molecular level .
Properties
IUPAC Name |
7-chloro-4-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FN3O3/c18-10-2-4-13-14(6-10)25-8-16(24)23(13)7-15-21-17(22-26-15)9-1-3-12(20)11(19)5-9/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRKEYMXNXSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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